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5, 7-Dihydro-2-methylthieno[3, 4-D]pyrimidine, also known as 2-methyl-5, 7-dihydrothieno(3, 4-D)pyrimidine or fema 3338, belongs to the class of organic compounds known as thienopyrimidines. These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. 5, 7-Dihydro-2-methylthieno[3, 4-D]pyrimidine exists as a solid, slightly soluble (in water), and a moderately basic compound (based on its pKa). Within the cell, 5, 7-dihydro-2-methylthieno[3, 4-D]pyrimidine is primarily located in the cytoplasm. 5, 7-Dihydro-2-methylthieno[3, 4-D]pyrimidine has a chip, corn, and popcorn taste.
Furfuryl pentanoate, also known as fema 3397 or furfuryl valerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Furfuryl pentanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Furfuryl pentanoate has been primarily detected in urine. Within the cell, furfuryl pentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Furfuryl pentanoate has a sweet, apple, and cheesy taste.
4-Ethylguaiacol is used as smoke flavoring in the food industry and displays antioxidant activity due to its phenolic composition. It is also present in red grapes and in red wines. 4-Ethylguaiacol is a volatile compound, belonging to the class of phenols. It is identified as one of the key aroma components in commercial soy sauce, red wine, and apple cider. The unpleasant smoky, spicy, and clove-like aroma in wine is due to the presence of high concentrations of 4-Ethylguaiacol. 4-Ethylguaiacol has been identified as one of the key flavor components in green tea, red wine and soy sauce. 4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol or 2-methoxy-4-ethylphenol, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 4-Ethyl-2-methoxyphenol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-ethyl-2-methoxyphenol is primarily located in the cytoplasm. 4-Ethyl-2-methoxyphenol exists in all eukaryotes, ranging from yeast to humans. 4-Ethyl-2-methoxyphenol is a bacon, clove, and phenolic tasting compound that can be found in a number of food items such as chinese cinnamon, beer, orange bell pepper, and red bell pepper. This makes 4-ethyl-2-methoxyphenol a potential biomarker for the consumption of these food products.
2-Phenylpropionaldehyde dimethyl acetal belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 2-Phenylpropionaldehyde dimethyl acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-phenylpropionaldehyde dimethyl acetal is primarily located in the cytoplasm. 2-Phenylpropionaldehyde dimethyl acetal has a walnut taste.